Methyl 3-chloro-4-(trifluoromethoxy)benzoate
Overview
Description
Methyl 3-chloro-4-(trifluoromethoxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a chlorine atom attached to a benzene ring, with a methyl ester functional group
Mechanism of Action
Target of Action
Methyl 3-chloro-4-(trifluoromethoxy)benzoate is a chemical compound used in the preparation of difluoro and trifluoro compounds
Mode of Action
It is known to be involved in the synthesis of difluoro and trifluoro compounds .
Biochemical Pathways
It’s known that it plays a role in the synthesis of difluoro and trifluoro compounds , which could potentially impact various biochemical pathways.
Result of Action
Its role in the synthesis of difluoro and trifluoro compounds suggests it may have potential applications in the development of anticancer agents .
This compound’s role in the synthesis of difluoro and trifluoro compounds suggests potential applications in the development of anticancer agents , making it a promising area for future research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-4-(trifluoromethoxy)benzoate typically involves the esterification of 3-chloro-4-(trifluoromethoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The trifluoromethoxy group can be oxidized under harsh conditions, although this is less common due to the stability of the trifluoromethoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of 3-chloro-4-(trifluoromethoxy)benzyl alcohol.
Oxidation: Formation of oxidized derivatives, though less common.
Scientific Research Applications
Methyl 3-chloro-4-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Methyl 4-(trifluoromethoxy)benzoate: Similar structure but with the trifluoromethoxy group in a different position.
Methyl 3-chloro-4-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Methyl 3-chloro-4-methoxybenzoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness: Methyl 3-chloro-4-(trifluoromethoxy)benzoate is unique due to the presence of both a chlorine atom and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.
Properties
IUPAC Name |
methyl 3-chloro-4-(trifluoromethoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c1-15-8(14)5-2-3-7(6(10)4-5)16-9(11,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOMTZKOKUQMPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773874-04-7 | |
Record name | Methyl 3-chloro-4-(trifluoromethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773874-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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